5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine
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Overview
Description
5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine is an organic compound with the molecular formula C12H17ClN2O2 It is a derivative of phenylamine, featuring a chloro substituent at the 5-position and a morpholinyl ethoxy group at the 2-position
Preparation Methods
The synthesis of 5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the substitution reactions .
Chemical Reactions Analysis
5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine can be compared with other similar compounds, such as:
5-Chloro-2-morpholin-4-yl-phenylamine: This compound has a similar structure but lacks the ethoxy group, which can influence its reactivity and biological activity.
4-(Chloroacetyl)morpholine: This compound features a chloroacetyl group instead of the phenylamine core, leading to different chemical properties and applications.
The unique combination of the chloro and morpholinyl ethoxy groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-2-(2-morpholin-4-ylethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c13-10-1-2-12(11(14)9-10)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBCJLXUCANOTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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